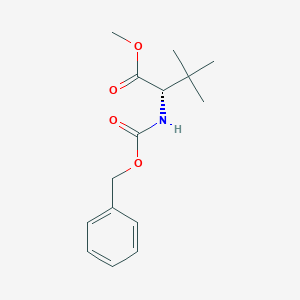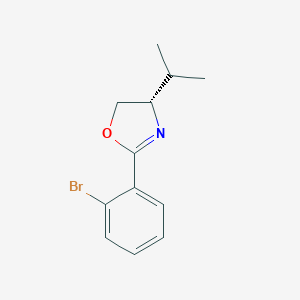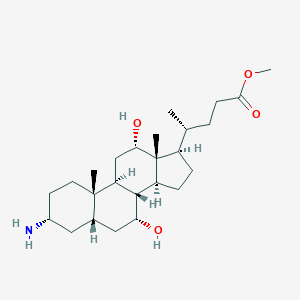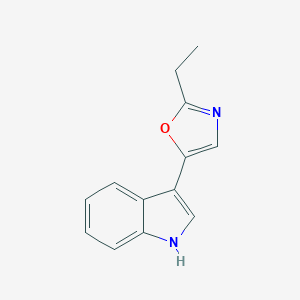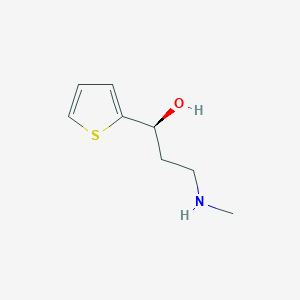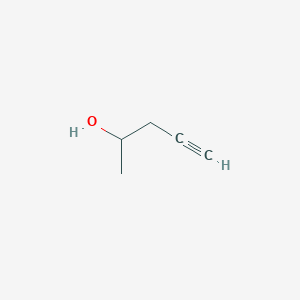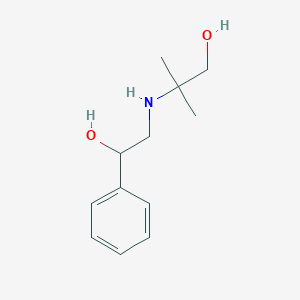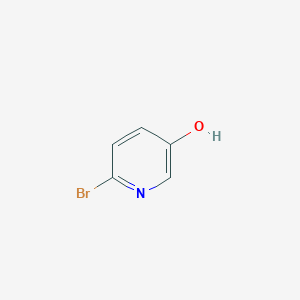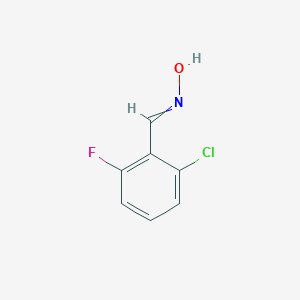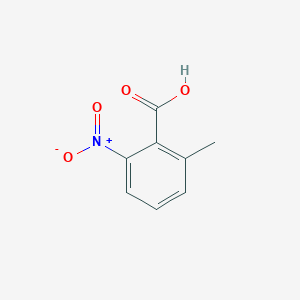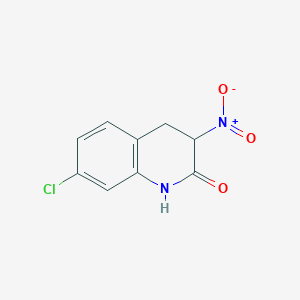
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the development of drugs, as well as in the study of biochemical and physiological effects. In
作用機序
The mechanism of action of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival of cancer cells and microorganisms. It may also work by disrupting the function of proteins that are involved in the progression of neurodegenerative diseases.
生化学的および生理学的効果
Studies have shown that 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and suppress the activity of enzymes that are involved in the progression of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one in lab experiments is its versatility. This compound can be used in a variety of assays to study its effects on different cell types and microorganisms. However, one of the limitations of using this compound is its toxicity. It can be harmful to both humans and animals if not handled properly.
将来の方向性
There are several future directions for research on 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying its effects on different types of cancer and microorganisms. Additionally, there is ongoing research on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and treatments for a variety of diseases.
合成法
The synthesis of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through recrystallization.
科学的研究の応用
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in drug development. This compound has been shown to have antitumor, antimicrobial, and antimalarial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOSNKBNBJAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436916 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
147778-05-0 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
